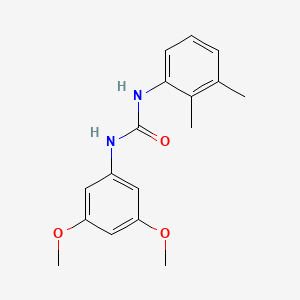
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide, also known as ABP-688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is widely distributed in the central nervous system. By blocking the activation of mGluR5, this compound can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, and thereby influence neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the brain, including neuronal excitability, synaptic plasticity, and neuroinflammation. It has also been shown to regulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in mood regulation, reward processing, and cognitive function.
Advantages and Limitations for Lab Experiments
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide has several advantages for lab experiments, including its high selectivity and potency for mGluR5, which allows for precise modulation of neuronal signaling. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its role in regulating synaptic plasticity and cognitive function, and its potential use as a tool for studying mGluR5 signaling in the brain. Further research is also needed to optimize the synthesis and formulation of this compound for use in experimental settings.
Synthesis Methods
The synthesis of N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide involves several steps, starting from the reaction between 2-fluorobenzylamine and ethyl 4-chloroacetoacetate to obtain the intermediate ethyl 2-(2-fluorobenzylamino)-4-chlorobut-2-enoate. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the final product this compound.
Scientific Research Applications
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has also been investigated for its role in regulating synaptic plasticity and cognitive function.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-propylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c1-2-12-19(13-15-10-6-7-11-16(15)18)17(20)14-8-4-3-5-9-14/h3-4,6-7,10-11,14H,2,5,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHNCRRBHVBDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1F)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)

![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5320675.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)
hydrazone](/img/structure/B5320695.png)
![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5320707.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5320719.png)
![5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320720.png)

